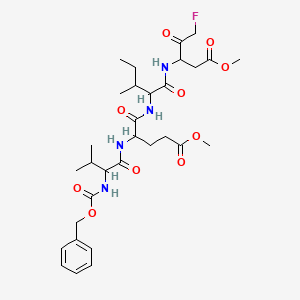

Z-Veid-fmk

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Z-VEID-FMK implica el acoplamiento de la secuencia peptídica Val-Glu(OMe)-Ile-Asp(OMe) con un grupo fluorometilcetona. El proceso típicamente incluye los siguientes pasos:

Síntesis de Péptidos: La secuencia peptídica se sintetiza utilizando técnicas de síntesis de péptidos en fase sólida (SPPS), donde los aminoácidos se añaden secuencialmente a una cadena peptídica en crecimiento anclada a una resina sólida.

Reacción de Acoplamiento: El péptido se acopla entonces con un grupo fluorometilcetona utilizando reactivos de acoplamiento de péptidos estándar como N,N'-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt).

Purificación: El producto final se purifica utilizando cromatografía líquida de alta resolución (HPLC) para alcanzar una alta pureza.

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El uso de sintetizadores de péptidos automatizados y sistemas de HPLC a gran escala es común en entornos industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones: Z-VEID-FMK principalmente experimenta reacciones de sustitución debido a la presencia del grupo fluorometilcetona. Puede reaccionar con nucleófilos como tioles y aminas.

Reactivos y Condiciones Comunes:

Nucleófilos: Los nucleófilos comunes incluyen tioles (por ejemplo, residuos de cisteína en proteínas) y aminas.

Condiciones de Reacción: Las reacciones suelen tener lugar en condiciones suaves, como temperatura ambiente y pH neutro, para preservar la integridad de la secuencia peptídica.

Productos Principales: Los principales productos de estas reacciones son los aductos de péptidos donde el grupo fluorometilcetona ha sido sustituido por el nucleófilo .

Aplicaciones Científicas De Investigación

Z-VEID-FMK tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como herramienta para estudiar la reactividad de los grupos fluorometilcetona con diversos nucleófilos.

Biología: Se emplea para investigar el papel de la caspasa-6 en la apoptosis y otros procesos celulares.

Industria: Se aplica en el desarrollo de inhibidores de caspasas para uso terapéutico.

Mecanismo De Acción

Z-VEID-FMK ejerce sus efectos al unirse irreversiblemente al sitio activo de la caspasa-6. El grupo fluorometilcetona reacciona con el residuo de cisteína en el sitio activo, formando un enlace covalente e inhibiendo la actividad de la enzima. Esta inhibición previene la escisión de los sustratos de la caspasa-6, bloqueando así las vías de señalización apoptótica aguas abajo .

Objetivos Moleculares y Vías:

Caspasa-6: El objetivo principal de this compound.

Vías Apoptóticas: La inhibición de la caspasa-6 afecta a diversas vías apoptóticas, incluida la escisión de proteínas nucleares y citoesqueléticas.

Compuestos Similares:

Z-VAD-FMK (benciloxicarbonil-Val-Ala-Asp(OMe)-fluorometilcetona): Un inhibidor general de caspasas que inhibe múltiples caspasas, incluyendo la caspasa-6.

Z-DEVD-FMK (benciloxicarbonil-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fluorometilcetona): Un inhibidor específico de la caspasa-3.

Z-IETD-FMK (benciloxicarbonil-Ile-Glu(OMe)-Thr-Asp(OMe)-fluorometilcetona): Un inhibidor específico de la caspasa-8.

Singularidad: this compound es único en su selectividad para la caspasa-6, lo que lo convierte en una valiosa herramienta para estudiar el papel específico de esta enzima en la apoptosis y otros procesos celulares. A diferencia de los inhibidores generales de caspasas, this compound permite la inhibición específica de la caspasa-6 sin afectar a otras caspasas .

Comparación Con Compuestos Similares

Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone): A general caspase inhibitor that inhibits multiple caspases, including caspase-6.

Z-DEVD-FMK (benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fluoromethylketone): A specific inhibitor of caspase-3.

Z-IETD-FMK (benzyloxycarbonyl-Ile-Glu(OMe)-Thr-Asp(OMe)-fluoromethylketone): A specific inhibitor of caspase-8.

Uniqueness: Z-VEID-FMK is unique in its selectivity for caspase-6, making it a valuable tool for studying the specific role of this enzyme in apoptosis and other cellular processes. Unlike general caspase inhibitors, this compound allows for targeted inhibition of caspase-6 without affecting other caspases .

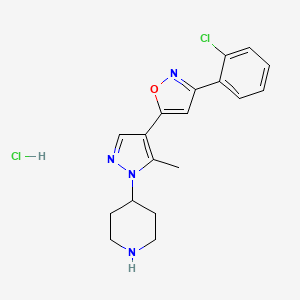

Propiedades

Fórmula molecular |

C31H45FN4O10 |

|---|---|

Peso molecular |

652.71 |

Sinónimos |

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate](/img/structure/B1150299.png)